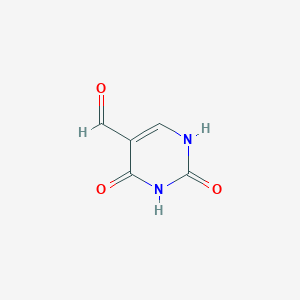

5-Formyluracil

説明

structure

Structure

3D Structure

特性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAMXGZMZZWRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922994 | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-08-0 | |

| Record name | 5-Formyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SUM4W8EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 5-Formyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Formyluracil (5-fU) is a modified pyrimidine (B1678525) base arising from the oxidative damage of thymine (B56734) in DNA. Initially viewed primarily as a mutagenic lesion, emerging evidence suggests a more complex biological role for 5-fU, positioning it at the crossroads of DNA damage repair, epigenetic regulation, and as a potential biomarker for oxidative stress and cancer. This technical guide provides a comprehensive overview of the biological significance of 5-fU, detailing its formation, genotoxic effects, and the cellular mechanisms that recognize and repair it. We present quantitative data on enzyme kinetics, detailed experimental methodologies for its study, and visual representations of the key molecular pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the pathways associated with this compound.

Introduction to this compound

This compound is a heterocyclic organic base produced from the oxidation of the methyl group of thymine.[1] It is a significant product of oxidative DNA damage, formed in yields comparable to that of the well-studied 8-oxo-7,8-dihydroguanine upon exposure to ionizing radiation and other sources of reactive oxygen species (ROS).[2][3] While initially characterized as a DNA lesion with mutagenic potential, its presence in bacteriophages, prokaryotes, and mammalian cells, coupled with its potential role as a modulator of gene expression, has broadened the interest in its biological functions.[1][4] The content of 5-fU has been found to be higher in certain cancerous tissues compared to adjacent normal tissues, suggesting its potential as a biomarker.

Formation of this compound in DNA

The primary route of 5-fU formation is through the oxidation of the thymine methyl group. This process can be initiated by hydroxyl radicals, which are generated by ionizing radiation and various chemical oxidants. The oxidation of thymine can also lead to the formation of 5-hydroxymethyluracil (B14597) (5-hmU), which can be further oxidized to 5-fU.

Recent studies have also implicated the Ten-eleven translocation (TET) family of enzymes in the generation of thymine modifications. TET enzymes are well-known for their role in the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) in the context of DNA demethylation. There is evidence that TET enzymes can also oxidize thymine to 5-hydroxymethyluracil (5hmU), which could then be a precursor to 5-fU. However, direct, efficient oxidation of thymine to 5-fU by TET enzymes has not been conclusively demonstrated.

Biological Consequences of this compound

Mutagenicity and Cytotoxicity

The presence of 5-fU in the DNA template is mutagenic. The electron-withdrawing formyl group alters the base pairing properties of uracil, leading to the misincorporation of guanine (B1146940) opposite 5-fU during DNA replication. This can result in T-to-G transversions. The nucleoside and deoxynucleoside derivatives of 5-fU have also been shown to be toxic to mammalian cells by interfering with normal RNA and DNA metabolism.

Role as a Potential Epigenetic Mark

Beyond its role as a DNA lesion, there is growing interest in 5-fU as a potential epigenetic marker. Natural pyrimidine modifications, including 5-fU, may act as modulators of gene expression. The involvement of TET enzymes in the formation of its precursor, 5-hmU, further links 5-fU to the dynamic landscape of epigenetic regulation.

Cellular Repair of this compound: The Base Excision Repair Pathway

Cells have evolved robust mechanisms to identify and remove 5-fU from DNA, primarily through the Base Excision Repair (BER) pathway. This multi-step process is initiated by specialized DNA glycosylases.

Recognition and Excision by DNA Glycosylases

Several DNA glycosylases have been identified that recognize and excise 5-fU. In humans, the primary enzymes involved are the human endonuclease III homolog (hNTH1) and the single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1).

-

hNTH1: This is a bifunctional DNA glycosylase, meaning it possesses both glycosylase activity (cleaving the N-glycosidic bond to remove the base) and AP lyase activity (incising the DNA backbone at the resulting abasic site).

-

SMUG1: This is a monofunctional DNA glycosylase, possessing only glycosylase activity. It has a broader substrate specificity than other uracil-DNA glycosylases and efficiently removes oxidized pyrimidines like 5-fU.

Quantitative Data on this compound and Associated Enzymes

Enzyme Kinetics of Human DNA Glycosylases

The efficiency of 5-fU excision by human DNA glycosylases has been characterized. The following tables summarize the available kinetic parameters.

Table 1: Specific Activity of hNTH1

| Substrate | Specific Activity (nM/min/ng protein) | Reference |

| This compound | 0.011 | |

| Thymine Glycol | 0.045 |

Table 2: Kinetic Parameters for hSMUG1 Excision of this compound Opposite Different Bases

| Opposite Base | kcat (min-1) | KD (nM) | kcat/KD (min-1/nM) | Reference |

| A | 0.021 ± 0.007 | 11.2 ± 3.4 | 0.0019 | |

| C | 0.012 ± 0.002 | 1.8 ± 0.5 | 0.0067 | |

| G | 0.014 ± 0.002 | 3.5 ± 1.0 | 0.0040 | |

| T | 0.012 ± 0.002 | 1.7 ± 0.4 | 0.0071 |

Data presented as mean ± standard deviation where available.

Experimental Protocols

DNA Glycosylase/AP Lyase Assay for 5-fU Containing DNA

This assay is used to determine the activity of DNA glycosylases that recognize and cleave 5-fU in a DNA substrate.

Workflow:

Detailed Methodology (based on Miyabe et al., 2002):

-

Substrate Preparation: Synthesize and 5'-end label a single-stranded oligonucleotide containing a single 5-fU lesion with 32P using T4 polynucleotide kinase. Anneal the labeled oligonucleotide to its complementary strand to create a duplex DNA substrate.

-

Reaction Mixture: Prepare a 10 µL reaction mixture containing:

-

20 fmol of the 32P-labeled duplex oligonucleotide substrate.

-

Purified hNTH1 or hSMUG1 enzyme.

-

Reaction buffer: 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 75 mM NaCl.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 0.1% xylene cyanol, 20 mM EDTA).

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Separate the reaction products on a 20% denaturing polyacrylamide gel containing 7 M urea.

-

Analysis: Visualize the cleaved and uncleaved DNA fragments by autoradiography and quantify the bands to determine the percentage of substrate cleavage.

LC-MS/MS for Quantification of this compound in Genomic DNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of modified nucleosides in DNA.

Workflow:

Detailed Methodology (General Protocol):

-

DNA Extraction and Purification: Extract genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit) and ensure high purity.

-

Enzymatic Hydrolysis: Digest the DNA to its constituent deoxyribonucleosides. This is typically a multi-step enzymatic process:

-

Incubate DNA with DNase I and nuclease P1 to generate deoxyribonucleoside 3'-monophosphates.

-

Follow with alkaline phosphatase treatment to dephosphorylate the mononucleotides to deoxyribonucleosides.

-

Alternatively, a cocktail of enzymes can be used. Microwave-assisted enzymatic hydrolysis can significantly reduce the digestion time.

-

-

Sample Cleanup/Enrichment (Optional): For low-abundance modifications, an offline HPLC step can be used to enrich for the fraction containing 5-formyl-2'-deoxyuridine (B1195723) (5-fdU).

-

LC-MS/MS Analysis:

-

Inject the digested DNA sample into an LC-MS/MS system.

-

Separate the deoxyribonucleosides using a reverse-phase HPLC column.

-

Detect and quantify 5-fdU using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis: Calculate the amount of 5-fdU relative to the total amount of deoxyguanosine or another unmodified nucleoside to determine the level of 5-fU in the genome.

This compound in Disease and as a Therapeutic Target

The elevated levels of 5-fU in some cancer tissues suggest its potential as a biomarker for cancer diagnosis or prognosis. Furthermore, the cellular pathways that process 5-fU, particularly the BER pathway, represent potential targets for therapeutic intervention. Inhibiting the repair of 5-fU could enhance the cytotoxic effects of DNA-damaging cancer therapies. Conversely, understanding the role of 5-fU in epigenetic regulation may open new avenues for epigenetic drugs.

Conclusion

This compound is a multifaceted DNA modification with significant biological implications. While its role as a mutagenic lesion is well-established, its potential involvement in epigenetic regulation is an exciting and expanding area of research. The development of sensitive detection methods and a deeper understanding of its formation and repair pathways are crucial for elucidating its full biological significance. This technical guide provides a foundational understanding of 5-fU, offering valuable information for researchers and drug development professionals working in the fields of DNA damage, epigenetics, and oncology. Further research is warranted to fully unravel the complex roles of this intriguing modified base in health and disease.

References

- 1. Identification of condition-specific regulatory mechanisms in normal and cancerous human lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing Alternative Substrates to Probe TET Family Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 3. Reactome | Cleavage of 5-hydroxyluracil by UNG glycosylase [reactome.org]

- 4. academic.oup.com [academic.oup.com]

5-Formyluracil: A Key Intermediate in the Landscape of Active DNA Demethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of DNA methylation is a cornerstone of epigenetic control, governing gene expression and cellular identity. While the addition of a methyl group to cytosine (5-methylcytosine, 5mC) has long been recognized as a stable repressive mark, the pathways for its removal have been a subject of intense investigation. Active DNA demethylation, a process independent of DNA replication, involves a series of enzymatic modifications initiated by the Ten-Eleven Translocation (TET) family of dioxygenases. These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1][2][3][4][5] This guide focuses on the subsequent fate of 5fC and the emergence of 5-formyluracil (5fU) as a critical intermediate in the complete removal of the methyl group and the restoration of an unmodified cytosine. We will delve into the enzymatic processes, quantitative data, and experimental methodologies that underpin our current understanding of 5fU's role in this fundamental biological pathway.

The Emergence of this compound in the DNA Demethylation Cascade

While 5fC is a direct product of TET-mediated oxidation of 5hmC, it is not the final step in the demethylation pathway. 5fC can be further processed, and one significant route involves its deamination to this compound (5fU). This conversion is a critical juncture, as it transforms a modified cytosine into a modified uracil (B121893), thereby recruiting a different set of DNA repair enzymes. While the precise enzymatic machinery responsible for 5fC deamination in vivo is still under investigation, studies on the chemical reactivity of cytosine derivatives suggest that this conversion can occur spontaneously. The presence of the electron-withdrawing formyl group on the pyrimidine (B1678525) ring is expected to increase the rate of hydrolytic deamination compared to cytosine and 5-methylcytosine.

The DNA demethylation pathway, leading to the formation of 5fU and its subsequent excision, is depicted below.

Enzymatic Repair of this compound

Once formed, 5fU is recognized and excised from the DNA backbone by a panel of DNA glycosylases, initiating the Base Excision Repair (BER) pathway. The primary enzymes involved in the removal of 5fU include Thymine DNA Glycosylase (TDG), Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), and the human endonuclease III homolog (hNTH1). These enzymes cleave the N-glycosidic bond between the 5fU base and the deoxyribose sugar, generating an abasic (AP) site. This AP site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original cytosine.

Quantitative Analysis of 5fU Processing

The efficiency and substrate specificity of the DNA glycosylases that process 5fU are critical for maintaining genome integrity. Kinetic studies have provided valuable quantitative data on these enzymatic reactions.

Table 1: Kinetic Parameters of Human SMUG1 for this compound Excision

| Opposite Base | kcat (min-1) | KD (nM) | kcat/KD (min-1/nM) |

| A | 0.021 ± 0.007 | - | - |

| C | 0.012 ± 0.002 | - | - |

| G | 0.014 ± 0.002 | - | - |

| T | 0.012 ± 0.002 | - | - |

| Data from. KD was not determined in this study. |

Table 2: Specific Activity of Human hNTH1

| Substrate | Specific Activity (nM/min/ng protein) |

| This compound (5fU) | 0.011 |

| Thymine glycol (Tg) | 0.045 |

| Data from. |

Table 3: Kinetic Parameters of Human TDG for Various Substrates

| Substrate | kmax (min-1) at 37°C | kmax (min-1) at 22°C |

| G•fC | 2.64 ± 0.09 | - |

| G•caC | 0.47 ± 0.01 | - |

| G•T | 1.83 ± 0.04 | - |

| G•T (single turnover) | - | 0.22 ± 0.04 |

| G•fC (single turnover) | - | Data not available |

| G•caC (single turnover) | - | Data not available |

| Data from. While direct kinetic data for TDG on 5fU is not provided in this specific study, the high efficiency of TDG on the structurally similar 5fC suggests it is also a likely substrate. |

Experimental Protocols

DNA Glycosylase/AP Lyase Assay for this compound

This assay is used to determine the activity of DNA glycosylases that possess an associated AP lyase activity, which cleaves the phosphodiester backbone at the abasic site.

Protocol:

-

Substrate Preparation: Synthesize a 32P-labeled oligonucleotide containing a single this compound residue. Anneal it to its complementary strand.

-

Reaction Mixture: Prepare a reaction mixture (10 µL) containing:

-

20 fmol of the 32P-labeled 5fU-containing oligonucleotide substrate.

-

Purified DNA glycosylase (e.g., hNTH1) in a buffer of 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 75 mM NaCl.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 95% formamide, 20 mM EDTA, and loading dyes).

-

Denaturation and Electrophoresis: Heat the samples at 95°C for 5 minutes to denature the DNA, then cool on ice. Load the samples onto a denaturing 20% polyacrylamide gel containing 7 M urea.

-

Visualization: Visualize the cleaved and uncleaved DNA fragments by autoradiography. The shorter, cleaved product indicates glycosylase/AP lyase activity.

Quantitative Analysis of this compound in Genomic DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of modified nucleosides in genomic DNA.

Protocol:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from the cells or tissues of interest.

-

Enzymatic Hydrolysis: Digest the genomic DNA to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standard: Spike the digested DNA sample with a known amount of a stable isotope-labeled 5-formyl-2'-deoxyuridine (B1195723) internal standard. This allows for accurate quantification by correcting for sample loss and variations in ionization efficiency.

-

HPLC Fractionation: Purify the 5-formyl-2'-deoxyuridine from the complex mixture of nucleosides using high-performance liquid chromatography (HPLC).

-

LC-MS/MS Analysis: Analyze the purified fraction by LC-MS/MS. The liquid chromatography step separates the nucleosides, and the tandem mass spectrometry allows for the specific detection and quantification of 5-formyl-2'-deoxyuridine and its isotope-labeled internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

-

Quantification: Calculate the amount of this compound in the original DNA sample by comparing the peak area of the endogenous 5-formyl-2'-deoxyuridine to that of the internal standard.

Single-Base Resolution Mapping of this compound

Mapping the precise genomic locations of 5fU is crucial for understanding its role in gene regulation. The Alkaline Modulated this compound Sequencing (AMfU-Seq) method allows for the genome-wide profiling of 5fU at single-base resolution.

Protocol:

-

Genomic DNA Preparation: Isolate and fragment genomic DNA.

-

pH-Modulated PCR: Perform PCR amplification under alkaline conditions. At an elevated pH, the enol tautomer of 5fU is favored, which preferentially base-pairs with guanine (B1146940) instead of adenine. This leads to a T-to-C transition at the site of 5fU during PCR.

-

Library Preparation and Sequencing: Prepare a sequencing library from the PCR products and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify T-to-C conversions that are specific to the alkaline pH treatment. These conversions correspond to the original locations of 5fU in the genome.

Conclusion and Future Directions

The identification of this compound as an intermediate in active DNA demethylation has added another layer of complexity and elegance to our understanding of epigenetic regulation. Arising from the deamination of 5-formylcytosine, 5fU is efficiently recognized and removed by a suite of DNA glycosylases, ensuring the fidelity of the genome. The quantitative data on the kinetics of these repair enzymes and the detailed experimental protocols for the detection and mapping of 5fU provide a robust framework for further research in this field.

For professionals in drug development, the enzymes involved in the processing of 5fU, particularly the DNA glycosylases, represent potential therapeutic targets. Modulating the activity of these enzymes could have implications for cancer therapy and other diseases characterized by aberrant DNA methylation patterns. Future research will likely focus on the in vivo dynamics of 5fU formation and repair, the identification of the specific deaminases that act on 5fC, and the interplay between the various DNA glycosylases in the removal of 5fU. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention and a more complete picture of the intricate mechanisms that govern the epigenome.

References

- 1. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 5-Formyluracil from Thymine Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of genomic DNA is under constant threat from both endogenous and exogenous sources of reactive oxygen species (ROS). One of the significant consequences of this oxidative stress is the modification of DNA bases, leading to mutations and genomic instability, which are hallmarks of cancer and other diseases. Among the various oxidative lesions, 5-formyluracil (5-foU) has emerged as a critical product of thymine (B56734) oxidation.[1] This document provides a comprehensive technical overview of the formation of this compound, its biological implications, and the experimental methodologies used to study this DNA lesion.

Mechanisms of this compound Formation

The transformation of the methyl group of thymine into a formyl group is a multi-step oxidative process. The primary mechanisms involve the action of reactive oxygen species (ROS) and one-electron oxidation events.

Formation via Reactive Oxygen Species (ROS)

Hydroxyl radicals (•OH), potent oxidizing agents generated through cellular metabolism or exposure to ionizing radiation, can abstract a hydrogen atom from the methyl group of thymine. This abstraction initiates a cascade of reactions that ultimately yield this compound. The process can be summarized as follows:

-

Hydrogen Abstraction: A hydroxyl radical attacks the methyl group of thymine, forming a thymine methyl radical.

-

Peroxyl Radical Formation: In the presence of molecular oxygen, the thymine methyl radical is rapidly converted to a peroxyl radical.

-

Formation of 5-(hydroperoxymethyl)uracil: The peroxyl radical can be reduced to form the unstable intermediate, 5-(hydroperoxymethyl)uracil.

-

Decomposition to 5-hydroxymethyluracil (B14597) and this compound: 5-(hydroperoxymethyl)uracil can decompose to yield both 5-hydroxymethyluracil (5-hmU) and this compound.[2]

One-Electron Oxidation

One-electron oxidation of thymine, which can be induced by photosensitizers or high-intensity UV radiation, also leads to the formation of this compound. This pathway involves the formation of a thymine radical cation, which is highly reactive and can undergo deprotonation at the methyl group to form the same thymine methyl radical intermediate as in the ROS-mediated pathway. Subsequent reactions with oxygen and water then lead to the formation of this compound.

Biological Significance of this compound

This compound is not a benign base modification; its presence in DNA has significant biological consequences, primarily related to its mutagenic potential and its ability to interfere with DNA transactions.

Mutagenicity

The formyl group at the 5th position of the uracil (B121893) ring is electron-withdrawing, which alters the electronic properties of the base. This change is believed to increase the propensity of this compound to mispair with guanine (B1146940) during DNA replication.[3] This mispairing can lead to T to C transitions, making this compound a mutagenic lesion.[2][4] Studies have shown that this compound and its nucleoside derivatives are toxic and mutagenic to mammalian cells.[5]

Genomic Instability

The presence of this compound in the genome can lead to the formation of DNA-protein crosslinks and can interfere with the binding of DNA-binding proteins, potentially disrupting essential cellular processes like transcription and replication.[6][7]

DNA Repair

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of lesions like this compound. The primary pathway for the removal of 5-foU is base excision repair (BER). This process is initiated by DNA glycosylases that recognize and excise the damaged base. In humans, the hNTH1 protein has been identified as having this compound DNA glycosylase activity.[8] The subsequent steps of the BER pathway involve the action of an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the correct DNA sequence.[9]

Quantitative Data on this compound Formation

The yield of this compound from thymine oxidation is dependent on the nature and dose of the oxidizing agent, as well as the local DNA sequence and conformation. The following tables summarize available quantitative data.

| Oxidizing Agent | System | Yield of this compound (relative to other products) | Reference |

| Gamma-irradiation | Aqueous DNA solution | Comparable to 8-oxo-7,8-dihydroguanine | [1] |

| Ionizing Radiation | Aqueous DNA solution | Yields are generally lower in native vs. heat-denatured DNA | [10] |

| Photosensitizers | DNA in solution with Sso7d | Formation is enhanced due to DNA bending | [11] |

| Condition | DNA Conformation | Relative Yield of Pyrimidine Products | Reference |

| N2-saturated solution | Heat-denatured > Native | Greater in heat-denatured DNA | [10] |

| N2O-saturated solution | Heat-denatured > Native | Greater in heat-denatured DNA | [10] |

| Air-saturated solution | Heat-denatured > Native | Greater in heat-denatured DNA | [10] |

Experimental Protocols

A variety of experimental techniques are employed to induce, detect, and quantify this compound in DNA.

Induction of this compound in vitro

Protocol for Induction by Gamma-Irradiation:

-

Prepare a solution of purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Place the DNA solution in a suitable container for irradiation.

-

Expose the DNA solution to a known dose of gamma radiation from a source such as a 60Co irradiator.

-

The dose of radiation can be varied to study dose-dependent formation of this compound.

-

Following irradiation, the DNA can be precipitated, washed, and stored for analysis.

Protocol for Induction in Cultured Cells with H2O2:

-

Culture human fibroblasts or other suitable cell lines to the desired confluency.[12]

-

Prepare a working solution of hydrogen peroxide (H2O2) in cell culture medium. A typical concentration to induce sublethal oxidative stress is in the range of 0.5 mM.[12][13][14]

-

Remove the existing culture medium from the cells and replace it with the H2O2-containing medium.

-

Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.[12]

-

After the incubation period, remove the H2O2-containing medium and wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells and extract the genomic DNA using a standard DNA isolation kit or protocol.[15]

Detection and Quantification of this compound

Protocol for HPLC-MS/MS Analysis: [16][17][18]

-

DNA Hydrolysis: Enzymatically digest the DNA sample to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5-formyl-2'-deoxyuridine (B1195723) internal standard to the digested sample for accurate quantification.

-

Chromatographic Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Detect and quantify the 5-formyl-2'-deoxyuridine and its isotope-labeled internal standard using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The transition of the protonated molecule to a specific product ion is monitored for both the analyte and the internal standard.

-

Quantification: Calculate the amount of this compound in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol for Fluorescence Labeling: [19][20]

-

Labeling Reaction: Incubate the DNA sample containing this compound with a fluorogenic probe that specifically reacts with the aldehyde group of 5-foU. An example of such a probe is a biotinylated o-phenylenediamine (B120857) tethered to a naphthalimide fluorophore.

-

Reaction Conditions: The labeling reaction is typically carried out in a suitable buffer (e.g., phosphate buffer) at a physiological pH and temperature for a specific duration.

-

Removal of Excess Probe: Remove the unreacted fluorescent probe by methods such as ethanol (B145695) precipitation of the DNA or spin column chromatography.

-

Fluorescence Detection: Detect the fluorescence of the labeled DNA using a fluorescence spectrophotometer or a gel imager. The intensity of the fluorescence is proportional to the amount of this compound in the DNA.

-

Quantification: For quantitative analysis, a calibration curve can be generated using DNA standards with known amounts of this compound.

DNA Glycosylase Activity Assay[8][21][22][23][24]

-

Substrate Preparation: Synthesize a short single-stranded or double-stranded oligonucleotide containing a single this compound residue. The 5' end of the oligonucleotide is typically labeled with 32P.

-

Enzyme Reaction: Incubate the labeled oligonucleotide substrate with a purified DNA glycosylase (e.g., hNTH1) or a cell extract containing the enzyme in a suitable reaction buffer.

-

Reaction Conditions: The reaction is typically carried out at 37°C for a defined period.

-

Product Separation: Stop the reaction and separate the reaction products (the excised this compound and the cleaved DNA strand) from the unreacted substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging. The amount of product formed is quantified to determine the enzyme activity.

Signaling Pathways and Cellular Responses

The presence of this compound in DNA can trigger cellular signaling pathways, primarily those involved in the DNA damage response (DDR).

Base Excision Repair Pathway

As the primary mechanism for the removal of 5-foU, the BER pathway is a key signaling and repair cascade initiated by this lesion.

Base Excision Repair pathway for this compound.

Broader DNA Damage Response

While the direct interaction of 5-foU with specific signaling proteins beyond the BER pathway is an area of ongoing research, it is plausible that the accumulation of this lesion, or the generation of single-strand breaks during its repair, could activate broader DDR pathways. These pathways involve sensor proteins (e.g., PARP1), transducer kinases (e.g., ATM, ATR), and effector proteins that can lead to cell cycle arrest, apoptosis, or senescence. The response to the related compound 5-fluorouracil (B62378), which can be incorporated into DNA, involves the activation of mismatch repair (MMR) and homologous recombination (HR) pathways, in addition to BER, and can trigger S-phase checkpoint signaling.[21]

References

- 1. Cellular effects of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A proposed mechanism for the mutagenicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replication of DNA templates containing this compound, a major oxidative lesion of thymine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced perturbations of DNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 8. academic.oup.com [academic.oup.com]

- 9. Cellular repair mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Yields of radiation-induced base products in DNA: effects of DNA conformation and gassing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction, effects, and quantification of sublethal oxidative stress by hydrogen peroxide on cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic potency of H2O2 in cell cultures: impact of cell concentration and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and this compound in DNA | Springer Nature Experiments [experiments.springernature.com]

- 17. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Participation of DNA repair in the response to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Endogenous Sources of 5-Formyluracil in Mammalian Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Formyluracil (5fU) is a modified pyrimidine (B1678525) base present in the mammalian genome, arising from two distinct endogenous pathways: the oxidative damage of thymine (B56734) and the enzymatic deamination of 5-formylcytosine (B1664653), an intermediate in the DNA demethylation cycle. As a product of both genotoxic stress and epigenetic regulation, 5fU carries significant biological implications, including potential mutagenicity. Its detection and quantification are critical for understanding its roles in cellular physiology and disease. This guide provides a comprehensive overview of the formation pathways of 5fU, presents available quantitative data, details experimental protocols for its analysis, and illustrates the core biochemical and experimental workflows.

Introduction to this compound (5fU)

This compound (5fU) is an oxidized derivative of thymine found endogenously in the DNA of mammalian cells.[1][2] It represents a unique intersection of DNA damage and epigenetic modification pathways. The presence of 5fU in the genome can interfere with normal DNA metabolism and has been shown to be mutagenic, highlighting the importance of cellular mechanisms for its repair.[3][4] The aldehyde group at the 5th position distinguishes it from thymine and imparts specific chemical properties that influence its biological activity, including its ability to mispair during DNA replication.[5] This document serves as a technical resource, detailing the origins, quantification, and experimental analysis of this critical DNA modification.

Endogenous Formation Pathways of this compound

There are two primary, well-documented endogenous pathways that lead to the formation of 5fU in mammalian DNA.

Pathway I: Oxidative Damage of Genomic Thymine

The most direct route to 5fU formation is through the oxidation of the methyl group of a thymine base already incorporated into the DNA strand. This process is primarily mediated by reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are generated during normal cellular metabolism and in response to exogenous agents like ionizing radiation.

The mechanism involves:

-

Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from the C5-methyl group of thymine, generating a 5-(uracilyl)methyl radical.

-

Oxygen Addition & Formation of Intermediates: Molecular oxygen can react with this radical to form a peroxyl radical, which can then be converted to 5-hydroxymethyluracil (B14597) (5hmU).

-

Oxidation to this compound: Further oxidation of the hydroxymethyl group of 5hmU yields the final product, this compound.

This pathway classifies 5fU as an oxidative DNA lesion, and its levels can serve as a biomarker for oxidative stress.

Pathway II: Deamination of 5-Formylcytosine (5fC)

The second major source of 5fU is linked to the active DNA demethylation pathway mediated by the Ten-Eleven Translocation (TET) family of enzymes. TET enzymes are Fe(II)- and 2-oxoglutarate-dependent dioxygenases that progressively oxidize 5-methylcytosine (B146107) (5mC).

The TET-mediated pathway proceeds as follows:

-

Stepwise Oxidation of 5mC: TET enzymes catalyze the sequential oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).

-

Formation of 5fU: The intermediate product, 5fC, is structurally similar to 5fU. 5fC can undergo spontaneous or enzyme-assisted hydrolytic deamination, which converts the amino group at the C4 position to a carbonyl group, thereby transforming 5fC into 5fU.

This pathway positions 5fU not just as a DNA lesion but also as a byproduct of an essential epigenetic regulatory process.

Quantitative Analysis of Endogenous this compound

Quantifying endogenous levels of 5fU is challenging due to its very low abundance in the genome. It is often present at levels several orders of magnitude lower than its precursor modifications. For context, while 5-hydroxymethylcytosine (5hmC) can vary from 0.05% to 0.67% of total nucleotides depending on the tissue, its oxidation products, 5fC and 5caC, are present at concentrations that are three to four orders of magnitude lower. The level of 5fU is expected to be in a similarly low range, though it may be elevated in certain cancer tissues compared to adjacent normal tissues.

Table 1: Levels of 5fU and Related Modifications in Mammalian Tissues

| Modification | Tissue/Cell Type | Species | Level (lesions per 106 dN) | Method | Reference |

| 5-Formylcytosine (5fC) | Brain | Porcine | ~2.5 | LC-MS/MS | |

| 5-Formylcytosine (5fC) | Thymus | Porcine | ~0.6 | LC-MS/MS | |

| 5-Formylcytosine (5fC) | Brain | Rat | ~1.2 | LC-MS/MS | |

| 5-Formylcytosine (5fC) | Thymus | Rat | ~0.3 | LC-MS/MS | |

| 5-Hydroxymethyluracil (5hmU) | Brain | Porcine | ~2.0 | LC-MS/MS | |

| 5-Hydroxymethyluracil (5hmU) | Liver | Porcine | ~0.2 | LC-MS/MS |

Note: Direct quantitative data for endogenous 5fU in healthy mammalian tissues is sparse in the reviewed literature. The table provides context by showing the low abundance of its direct precursor (5fC) and its structural analog (5hmU).

Experimental Methodologies for 5fU Detection

The gold standard for the accurate detection and quantification of low-abundance DNA modifications like 5fU is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the definitive identification and measurement of the target analyte.

Detailed Protocol: LC-MS/MS Quantification of 5fU

The following protocol provides a generalized workflow for the analysis of 5fU in mammalian genomic DNA.

1. DNA Isolation and Purification:

-

Isolate high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Treat the DNA with RNase A and Proteinase K to remove RNA and protein contamination.

-

Perform ethanol (B145695) precipitation to purify and concentrate the DNA. Ensure the final DNA pellet is washed thoroughly with 70% ethanol to remove salts.

-

Quantify the purified DNA using UV spectrophotometry (e.g., NanoDrop).

2. Isotope-Labeled Internal Standard:

-

Synthesize or procure a stable isotope-labeled internal standard for 5-formyl-2'-deoxyuridine (B1195723) (e.g., [15N2, 13C9]-5-fodU).

-

Spike a known amount of the internal standard into the DNA sample prior to hydrolysis. This is crucial for accurate quantification as it accounts for sample loss during preparation and variations in ionization efficiency.

3. Enzymatic Hydrolysis to Deoxyribonucleosides:

-

Digest the DNA sample (~20-50 µg) to its constituent deoxyribonucleosides. A common enzyme cocktail includes:

-

DNase I: To fragment the DNA into smaller oligonucleotides.

-

Nuclease P1: To hydrolyze single-stranded DNA and RNA into 5'-mononucleotides.

-

Alkaline Phosphatase: To dephosphorylate the 5'-mononucleotides to yield deoxyribonucleosides.

-

-

Incubate the reaction mixture at 37°C for 2-4 hours or until digestion is complete.

-

Terminate the reaction by filtering the sample through a 10 kDa molecular weight cut-off filter to remove the enzymes.

4. Liquid Chromatography (LC) Separation:

-

Use a reverse-phase C18 column or a HILIC column for separation.

-

Mobile Phase A: Typically an aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).

-

Mobile Phase B: Acetonitrile or methanol.

-

Apply a gradient elution, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B, to separate the polar deoxyribonucleosides. The specific gradient will need to be optimized for the column and system used.

5. Tandem Mass Spectrometry (MS/MS) Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Perform detection using Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both the native 5-fodU and the isotope-labeled internal standard.

-

Precursor Ion: The protonated molecule [M+H]+ of 5-fodU.

-

Product Ion: A characteristic fragment ion, typically the protonated this compound base [BH2]+, resulting from the cleavage of the N-glycosidic bond.

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for each transition.

6. Quantification:

-

Generate a calibration curve using known amounts of a 5-fodU standard mixed with a fixed amount of the internal standard.

-

Calculate the concentration of 5fU in the genomic DNA sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final value is typically reported as the number of 5fU lesions per 106 or 109 normal deoxynucleosides.

Experimental Workflow Diagram

Biological Significance and Implications

The dual origin of 5fU makes it a molecule of significant interest.

-

As a Mutagenic Lesion: 5fU arising from oxidative damage can cause T→G transversions during DNA replication because it can mispair with guanine. Its presence is a direct indicator of genotoxic stress and, if not repaired, can contribute to genomic instability and mutagenesis, which are hallmarks of cancer.

-

As an Epigenetic Byproduct: The formation of 5fU from the TET pathway links it to the dynamic regulation of gene expression. While 5fC is typically removed by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, its deamination to 5fU creates a lesion that is recognized by different DNA glycosylases, such as SMUG1 or hNTH1. This suggests a potential alternative or backup pathway for completing the demethylation cycle.

-

As a Potential Biomarker: Given that 5fU levels may be elevated in certain disease states like cancer, it holds potential as a biomarker for diagnosing or monitoring disease progression and oxidative stress.

Conclusion

This compound is an endogenously formed DNA modification with a dual identity as both a product of oxidative damage and a byproduct of epigenetic regulation. Its formation from thymine oxidation is a hallmark of ROS-induced genotoxicity, while its origin from 5-formylcytosine links it to the intricate TET-mediated DNA demethylation pathway. Although its low abundance presents analytical challenges, sensitive techniques like LC-MS/MS enable its reliable quantification. A deeper understanding of the balance between the formation, repair, and biological consequences of 5fU is crucial for researchers in molecular biology, oncology, and drug development, as it may unlock new insights into disease mechanisms and provide novel therapeutic and diagnostic targets.

References

- 1. Detection and Application of 5-Formylcytosine and this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of thymine to this compound in DNA promotes misincorporation of dGMP and subsequent elongation of a mismatched primer terminus by DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Landscape of 5-Formyluracil: A Technical Guide to its Role in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Lesion, an Epigenetic Contender

5-Formyluracil (5fU) is a modified pyrimidine (B1678525) base derived from the oxidation of thymine (B56734) in DNA. Initially characterized as a form of DNA damage resulting from oxidative stress and ionizing radiation, emerging evidence suggests a more nuanced role for 5fU in cellular processes.[1][2] While its mutagenic potential is well-documented, the discovery of its presence in the genome of various organisms, from bacteriophages to mammals, and its elevated levels in certain cancer tissues, points towards a potential function as an epigenetic marker.[3] This technical guide provides an in-depth exploration of the epigenetic functions of this compound, detailing its formation, its impact on gene regulation, the cellular mechanisms for its removal, and the experimental protocols used for its study.

Formation, Distribution, and Cellular Fate of this compound

The presence and concentration of 5fU in the genome are determined by the balance between its formation and its removal by DNA repair pathways.

Mechanisms of 5fU Formation

This compound is primarily formed through the oxidation of the methyl group of thymine. This can occur via several mechanisms:

-

Reactive Oxygen Species (ROS): Endogenous metabolic processes and exogenous agents can generate ROS, which attack the thymine methyl group to form 5-hydroxymethyluracil (B14597) (5hmU), which can be further oxidized to 5fU.

-

Ionizing Radiation: Exposure to gamma-irradiation and other forms of ionizing radiation can lead to the formation of 5fU, with yields comparable to other well-known oxidative lesions like 8-oxo-7,8-dihydroguanine.[2]

While the primary route of formation is through thymine oxidation, the potential for enzymatic production, possibly by TET enzymes which are known to oxidize the methyl group of 5-methylcytosine, is an area of active investigation.[4]

Quantitative Abundance of this compound

The steady-state levels of 5fU in healthy tissues are generally low due to efficient repair. However, studies have shown that its abundance can vary significantly, particularly in disease states. The content of this compound is reported to be higher in certain cancerous tissues compared to the adjacent normal tissues, suggesting a potential role in carcinogenesis or as a biomarker.

| Tissue/Cell Type | Condition | 5fU Abundance | Reference(s) |

| Various Normal Tissues | Healthy | Low / Undetectable | |

| Various Cancer Tissues | Cancerous | Higher than adjacent normal tissue | |

| Human Thyroid Carcinoma Cells | Cancerous | Detectable and mappable |

Note: Precise quantitative values for 5fU abundance across a wide range of tissues are still an active area of research. The development of more sensitive detection methods is expected to provide a more comprehensive picture of 5fU distribution.

Epigenetic Functions of this compound in Gene Regulation

The aldehyde group of 5fU is highly reactive, and its presence in the DNA template can have significant consequences for gene regulation and genome stability.

Impact on Transcription and DNA-Protein Interactions

The presence of 5fU within a gene's coding or regulatory sequence can directly impact transcription:

-

Transcriptional Mutagenesis: During transcription, RNA polymerase can misread 5fU, leading to the incorporation of incorrect nucleotides into the RNA transcript. This can result in the production of mutant proteins without any underlying change to the DNA sequence.

-

Interference with Transcription Factor Binding: The formyl group in the major groove of the DNA can sterically hinder the binding of transcription factors that recognize specific DNA sequences, thereby altering gene expression.

-

DNA-Protein Cross-linking: The reactive aldehyde group of 5fU can form covalent cross-links with nearby proteins, such as histones or transcription factors. These cross-links can act as physical blocks to the transcriptional machinery, preventing gene expression.

Genomic Instability and Mutagenesis

5fU is a potent premutagenic lesion due to its ambiguous base-pairing properties:

-

Miscoding during DNA Replication: During DNA replication, DNA polymerases can misinterpret 5fU. Due to the equilibrium between its keto and enol tautomeric forms, 5fU can pair with guanine (B1146940) instead of adenine, leading to T-to-G transversions in subsequent rounds of replication.

-

Induction of Mutations: The introduction of 5fU or its deoxyribonucleoside (5-fodUrd) into cultured mammalian cells has been shown to be mutagenic at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.

Cellular Repair of this compound

To counteract the deleterious effects of 5fU, cells have evolved efficient repair mechanisms, primarily relying on the Base Excision Repair (BER) pathway.

The Base Excision Repair Pathway for 5fU

The removal of 5fU from DNA is initiated by a specific class of enzymes called DNA glycosylases. These enzymes recognize the damaged base and cleave the N-glycosidic bond that links it to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other BER enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.

Key DNA Glycosylases for 5fU Repair

Several human DNA glycosylases have been identified to have activity against 5fU:

-

hNTH1 (human endonuclease III homolog): A bifunctional DNA glycosylase that both recognizes and excises 5fU and has an associated AP lyase activity to cleave the DNA backbone.

-

SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase): A monofunctional DNA glycosylase that can remove 5fU from both single- and double-stranded DNA.

-

TDG (Thymine DNA Glycosylase): While primarily known for its role in removing thymine from G:T mismatches, TDG also exhibits activity towards other modified pyrimidines and is implicated in the repair of 5fU.

Kinetic Parameters of 5fU-DNA Glycosylases

The efficiency with which these enzymes remove 5fU can be quantified by their kinetic parameters.

| Enzyme | Substrate | Specific Activity (nM/min/ng protein) | Reference(s) |

| hNTH1 | 5-foU | 0.011 | |

| hNTH1 | Thymine glycol | 0.045 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways involving this compound.

Caption: Formation of this compound and its cellular fates.

Caption: The Base Excision Repair pathway for this compound.

Experimental Protocols

A variety of sophisticated techniques are employed to detect, quantify, and functionally characterize 5fU in the genome.

Quantification of 5fU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of 5fU in genomic DNA.

Methodology:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5fU internal standard to the DNA sample. This allows for accurate quantification by correcting for sample loss during processing.

-

DNA Hydrolysis: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent degradation of 5fU.

-

LC-MS/MS Analysis: Separate the nucleosides using ultra-performance liquid chromatography (UPLC) and detect and quantify 5fU and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the amount of 5fU in the original sample by comparing the peak area ratio of endogenous 5fU to the internal standard against a standard curve. Results are typically expressed as the number of 5fU lesions per 10^6 or 10^7 normal nucleosides.

Caption: Workflow for 5fU quantification by LC-MS/MS.

Single-Base Resolution Mapping: Alkaline Modulated this compound Sequencing (AMfU-Seq)

AMfU-Seq is a method for the genome-wide mapping of 5fU at single-nucleotide resolution.

Methodology:

-

Genomic DNA Fragmentation: Shear genomic DNA to a desired size range (e.g., 200-500 bp).

-

End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.

-

pH-Dependent PCR Amplification: The core of this technique lies in altering the pH during PCR. At alkaline pH, the enol tautomer of 5fU is favored, which preferentially base-pairs with guanine. This leads to the incorporation of a 'G' opposite the 5fU during PCR. At neutral pH, 5fU primarily pairs with adenine.

-

Library Construction and Sequencing: Generate two separate sequencing libraries from the same starting material, one amplified at neutral pH and the other at alkaline pH. Sequence both libraries using a high-throughput sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome. Identify sites of T-to-C transitions that are specifically enriched in the library amplified at alkaline pH compared to the neutral pH library. These enriched T-to-C sites correspond to the locations of 5fU in the original genomic DNA.

Caption: Workflow for AMfU-Seq.

In Vitro DNA Glycosylase Activity Assay

This assay is used to determine the ability of a purified enzyme to excise 5fU from a DNA substrate.

Methodology:

-

Substrate Preparation: Synthesize a short single- or double-stranded oligonucleotide containing a single 5fU at a defined position. Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Enzyme Reaction: Incubate the radiolabeled oligonucleotide substrate with the purified DNA glycosylase in an appropriate reaction buffer at 37°C for various time points.

-

AP Site Cleavage: If the glycosylase is monofunctional, the resulting AP site needs to be cleaved. This can be achieved by heating in the presence of NaOH. For bifunctional glycosylases with AP lyase activity, this step is not necessary.

-

Product Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Quantification: Visualize the cleaved and uncleaved DNA fragments by autoradiography and quantify the band intensities to determine the percentage of substrate cleaved over time. This data can be used to calculate enzyme kinetics.

Conclusion and Future Directions

The study of this compound is rapidly evolving, with a growing appreciation for its potential role as an epigenetic regulator. While its identity as a DNA lesion is undisputed, its ability to influence DNA-protein interactions, alter transcription, and its dynamic presence in the genome suggest a more complex biological function. Future research will likely focus on:

-

Comprehensive Mapping: Genome-wide mapping of 5fU in various tissues and developmental stages to correlate its presence with gene expression patterns.

-

Enzymatic Regulation: Investigating the potential for regulated enzymatic deposition and removal of 5fU, which would be a hallmark of a true epigenetic mark.

-

Reader Proteins: Identifying proteins that specifically recognize and bind to 5fU, which could mediate its downstream effects on chromatin structure and transcription.

-

Therapeutic Potential: Exploring the possibility of targeting 5fU metabolism and repair pathways for therapeutic intervention, particularly in cancer.

The continued development of sensitive analytical and sequencing technologies will be crucial in unraveling the full extent of this compound's epigenetic functions and its implications for human health and disease.

References

- 1. Cellular effects of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. Detection and Application of 5-Formylcytosine and this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mutagenic Potential of 5-Formyluracil in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyluracil (5fU), a significant product of oxidative damage to thymine (B56734) in DNA, poses a considerable threat to genomic integrity. Its inherent chemical properties lead to mispairing during DNA replication, primarily with guanine (B1146940), resulting in a strong propensity for T→G transversions. This technical guide provides an in-depth analysis of the mutagenic potential of 5fU, detailing its formation, mutagenic outcomes, and the cellular repair mechanisms evolved to counteract its deleterious effects. We present a compilation of quantitative data on its mutagenicity and the kinetics of key repair enzymes. Furthermore, this guide offers detailed experimental protocols for the study of 5fU and visualizes the critical pathways and workflows to facilitate a comprehensive understanding for researchers in genetics, cancer biology, and drug development.

Introduction

The integrity of the genetic code is under constant assault from both endogenous and exogenous sources of DNA damage. Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and by environmental factors such as ionizing radiation, are major contributors to this damage. One of the key lesions arising from the oxidation of the thymine methyl group is this compound (5fU).[1][2] Unlike its precursor, thymine, which faithfully pairs with adenine, 5fU exhibits ambiguous base-pairing properties. The electron-withdrawing nature of the formyl group at the C5 position alters the electronic structure of the uracil (B121893) ring, favoring a tautomeric form that can mispair with guanine during DNA replication.[3][4] This mispairing event, if not repaired, leads to the fixation of T:A to C:G transversions in the genome, highlighting the mutagenic potential of this lesion.[5][6]

Cells have evolved sophisticated DNA repair mechanisms to mitigate the threats posed by lesions like 5fU. The primary pathway for the removal of 5fU is Base Excision Repair (BER), initiated by specialized DNA glycosylases that recognize and excise the damaged base.[7][8] In prokaryotes such as Escherichia coli, several glycosylases, including AlkA, Nth (Endonuclease III), Nei (Endonuclease VIII), and MutM (Fpg), have been shown to possess 5fU-excision activity.[9][10] In humans, the principal enzymes responsible for removing 5fU are the human NTH1 (hNTH1) and single-strand selective monofunctional uracil-DNA glycosylase (SMUG1).[11][12][13]

Understanding the mutagenic consequences of 5fU and the efficiency of its repair is of paramount importance in the fields of cancer research and drug development. Persistent 5fU lesions can contribute to the accumulation of mutations that drive carcinogenesis. Conversely, the cellular pathways that manage this type of DNA damage can be exploited for therapeutic intervention. This guide aims to provide a comprehensive technical resource for professionals working in these areas, summarizing the current knowledge, presenting key quantitative data, and detailing relevant experimental methodologies.

Formation and Chemical Properties of this compound

This compound is a major oxidation product of the thymine methyl group.[1] This conversion can be initiated by hydroxyl radicals attacking the methyl group, leading to the formation of a 5-(hydroxymethyl)uracil intermediate, which is further oxidized to 5fU. The presence of the aldehyde group in 5fU significantly alters its chemical properties compared to thymine. The electron-withdrawing nature of the formyl group increases the acidity of the N3 proton, facilitating the formation of the anionic state of the base under physiological conditions.[3][4] This ionized form of 5fU is structurally analogous to the rare enol tautomer of thymine and preferentially pairs with guanine.

Mutagenic Signature of this compound

The primary mutagenic outcome of 5fU in DNA is the induction of T→G transversions.[5][6] This is a direct consequence of its ability to mispair with guanine during DNA replication. When a DNA polymerase encounters 5fU in the template strand, it can incorporate dGTP opposite the lesion. If this mismatch is not corrected before the next round of replication, the original T:A base pair will be permanently converted to a C:G pair. In addition to T→G transversions, some studies have also reported the induction of T→A transversions, suggesting that 5fU may also mispair with adenine, albeit at a lower frequency.[14][15]

Data Presentation: Quantitative Analysis of this compound Mutagenicity and Repair

The following tables summarize the key quantitative data related to the mutagenic frequency of 5fU and the kinetic parameters of the DNA glycosylases responsible for its excision.

| Organism/Cell Line | Experimental System | Mutation Frequency (%) | Predominant Mutation | Reference(s) |

| Escherichia coli | Shuttle Vector Plasmid | 0.038 - 0.049 | T:A → C:G and T:A → A:T | [16] |

| Mammalian (COS-7) | Shuttle Vector Plasmid | 0.01 - 0.04 | T → G and T → A | [8][14] |

| Mammalian (CHF) | HPRT locus | - (5-fodUrd is 3 orders of magnitude more potent than 5-foU) | Not specified | [17] |

Table 1: Mutagenic Frequency of this compound. This table presents the observed mutation frequencies induced by 5fU in different experimental systems.

| Enzyme | Organism | Substrate | Km (nM) | kcat (min-1) | Specific Activity (nmol/min/mg) | V0 (relative) | Reference(s) |

| hNTH1 | Human | 5-foU/A | - | - | 0.011 (nM/min/ng protein) | 0.25 | [11][18] |

| 5-foU/G | - | - | - | 0.46 | [11] | ||

| 5-foU/C | - | - | - | 0.41 | [11] | ||

| 5-foU/T | - | - | - | 0.41 | [11] | ||

| Thymine Glycol/A | - | - | 0.045 (nM/min/ng protein) | 1 | [11][18] | ||

| hSMUG1 | Human | 5-foU/A | 1100 ± 900 | 0.021 ± 0.007 | - | 1 | [19] |

| 5-foU/G | 200 ± 100 | 0.014 ± 0.002 | - | 3.5 | [19] | ||

| 5-foU/C | 70 ± 50 | 0.012 ± 0.002 | - | 9 | [19] | ||

| 5-foU/T | 50 ± 30 | 0.012 ± 0.002 | - | 11 | [19] |

Table 2: Kinetic Parameters of Human DNA Glycosylases for this compound. This table provides a comparative overview of the kinetic efficiencies of hNTH1 and hSMUG1 in excising 5fU when paired with different bases. The V0 (initial velocity) for hNTH1 is relative to its activity on thymine glycol. The relative V0 for hSMUG1 is calculated based on the kcat/Km values.

Experimental Protocols

DNA Glycosylase Assay for this compound Excision

This assay is used to measure the activity of a DNA glycosylase in excising 5fU from a DNA substrate.

Materials:

-

Purified DNA glycosylase (e.g., hNTH1, hSMUG1)

-

32P-labeled oligonucleotide containing a site-specific 5fU

-

Unlabeled complementary oligonucleotide

-

Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 75 mM NaCl)[20]

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue)[20]

-

Denaturing polyacrylamide gel (e.g., 20%)

-

TBE buffer

-

Phosphorimager system

Protocol:

-

Substrate Preparation: a. Anneal the 32P-labeled 5fU-containing oligonucleotide with the unlabeled complementary strand in annealing buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature. This creates a double-stranded DNA substrate.

-

Enzymatic Reaction: a. Prepare a reaction mixture containing the reaction buffer, the purified DNA glycosylase, and the 32P-labeled DNA substrate. b. Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Reaction Termination and Product Analysis: a. Stop the reaction by adding an equal volume of stop solution. b. Heat the samples at 95°C for 5 minutes to denature the DNA. c. Separate the reaction products on a denaturing polyacrylamide gel. d. Visualize the gel using a phosphorimager and quantify the amount of cleaved product (representing the excised 5fU) and the remaining substrate.

Primer Extension Assay for Detecting Misincorporation Opposite this compound

This assay determines which nucleotide is preferentially incorporated by a DNA polymerase opposite a 5fU lesion in a template strand.

Materials:

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

Oligonucleotide template containing a site-specific 5fU

-

32P-labeled primer complementary to the template downstream of the 5fU lesion

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer specific to the DNA polymerase

-

Stop solution (as in 5.1)

-

Denaturing polyacrylamide gel

-

TBE buffer

-

Phosphorimager system

Protocol:

-

Template-Primer Annealing: a. Anneal the 32P-labeled primer to the 5fU-containing template oligonucleotide in the polymerase reaction buffer.

-

Primer Extension Reaction: a. Initiate the reaction by adding the DNA polymerase and the dNTP mix. b. Incubate at the optimal temperature for the polymerase for a set time.

-

Product Analysis: a. Terminate the reaction with the stop solution and denature the DNA. b. Resolve the extension products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and a normal template to identify the incorporated nucleotide. c. Analyze the gel using a phosphorimager to determine the relative amounts of full-length product (indicating bypass of the lesion) and terminated products (indicating polymerase stalling) and to identify the nucleotide(s) incorporated opposite 5fU.

Shuttle Vector Mutagenesis Assay

This in vivo assay assesses the mutagenic frequency and spectrum of 5fU in a cellular context.

Materials:

-

Restriction enzymes

-

DNA ligase

-

Oligonucleotide containing a site-specific 5fU

-

Competent E. coli or mammalian cells for transfection

-

Selective media

-

DNA sequencing reagents and equipment

Protocol:

-

Vector Construction: a. Construct a gapped-duplex shuttle vector containing a single-stranded region where the 5fU-containing oligonucleotide will be inserted. b. Ligate the 5fU-containing oligonucleotide into the gapped vector.

-

Transformation/Transfection: a. Transform the ligated plasmids into an appropriate E. coli strain or transfect into mammalian cells.

-

Plasmid Recovery and Mutant Screening: a. After replication in the host cells, recover the progeny plasmids. b. Screen for mutant plasmids, for example, by using a phenotypic selection (e.g., antibiotic resistance, colorimetric assay) or by restriction digest analysis if the mutation alters a restriction site.[15][16]

-

Mutation Analysis: a. Sequence the region of interest in the mutant plasmids to determine the nature of the mutations induced by 5fU. b. Calculate the mutation frequency by dividing the number of mutant colonies by the total number of colonies.

Mandatory Visualizations

Caption: Formation of this compound and its mutagenic mispairing with guanine.

Caption: The Base Excision Repair (BER) pathway for this compound in human cells.

Caption: Experimental workflow for the shuttle vector mutagenesis assay.

Conclusion

This compound is a potent endogenous mutagen that poses a significant challenge to the maintenance of genome stability. Its ability to mispair with guanine during DNA replication is a primary driver of T→G transversion mutations. The cellular defense against 5fU is orchestrated by the Base Excision Repair pathway, with DNA glycosylases such as hNTH1 and hSMUG1 playing a central role in its removal. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the biological consequences of oxidative DNA damage and for those seeking to develop novel therapeutic strategies that target DNA repair pathways. A thorough understanding of the mutagenic potential of 5fU and its repair is crucial for advancing our knowledge of carcinogenesis and for the development of more effective cancer therapies.

References

- 1. Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and this compound in DNA | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A proposed mechanism for the mutagenicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and Application of 5-Formylcytosine and this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enrichment and fluorogenic labelling of this compound in DNA - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00637C [pubs.rsc.org]

- 11. Identification of this compound DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian this compound-DNA glycosylase. 1. Identification and characterization of a novel activity that releases this compound from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]